PDE3A Inhibitor ORG9935 Synthesized from 5,6-Dimethoxybenzo[b]thiophene-2-carboxylic Acid in 69% Overall Yield vs. Alternative 34% Route
Two synthetic routes to the PDE3A inhibitor ORG9935 were developed starting from 5,6-dimethoxybenzo[b]thiophene-2-carboxylic acid. The optimized five-step route achieved a 69% overall yield, representing a 2-fold improvement over the six-step alternative (34% overall yield) [1]. ORG9935 exhibits an IC₅₀ of 50 nM against PDE3, making it approximately 6-fold more potent than milrinone (IC₅₀ = 300 nM against PDE3) and substantially more selective . The 5,6-dimethoxy substitution is essential: structural modification to Org 3731 (modified carboximidamide) shifted the pharmacological profile from dual Ca²⁺ sensitization/PDE3 inhibition to predominantly PDE3 inhibition, demonstrating that the 5,6-dimethoxybenzothiophene core with specific 2-substitution patterns finely tunes target selectivity [2].
| Evidence Dimension | Synthetic yield of PDE3A inhibitor from 5,6-dimethoxybenzo[b]thiophene-2-carboxylic acid |
|---|---|
| Target Compound Data | 69% overall yield (five-step route); ORG9935 PDE3 IC₅₀ = 50 nM |
| Comparator Or Baseline | 34% overall yield (six-step alternative route); milrinone PDE3 IC₅₀ = 300 nM |
| Quantified Difference | 2.0× higher overall yield; 6.0× greater PDE3 inhibitory potency vs. milrinone |
| Conditions | Synthesis at gram scale; PDE3 inhibition measured via enzymatic assay |
Why This Matters
Procurement of 5,6-dimethoxybenzo[b]thiophene-2-carboxylic acid (CAS 23046-03-9) directly enables the higher-yielding synthetic route to ORG9935, reducing cost of goods and improving scalability for contraceptive or cardiovascular research programs.
- [1] Jakkaraj S et al. Syntheses of PDE3A inhibitor ORG9935 and determination of the absolute stereochemistries of its enantiomers by X-ray crystallography. Tetrahedron, 2018, 74(22), 2769-2774. View Source
- [2] KAKEN. Development of therapeutic agents for heart failure with novel mechanisms of action. Research Project, Japan. Describes Org 30029 → Org 3731 structural modification and pharmacological profile shift. View Source
